molecular formula C15H20N2O3 B13846640 Fenspiride-d5 N-Oxide

Fenspiride-d5 N-Oxide

Cat. No.: B13846640
M. Wt: 281.36 g/mol
InChI Key: PEYJGEWJSVTMEN-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Fenspiride-d5 N-Oxide are not explicitly detailed in available sources. Typically, such compounds are produced in specialized laboratories with capabilities for stable isotope labeling and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Fenspiride-d5 N-Oxide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction would revert it to Fenspiride .

Scientific Research Applications

Fenspiride-d5 N-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Fenspiride-d5 N-Oxide is similar to that of Fenspiride. It acts as an α adrenergic and H1 histamine receptor antagonist, which helps in bronchodilation and reducing inflammation. The deuterium labeling does not significantly alter the mechanism but allows for detailed metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for specific metabolic studies that are not possible with non-labeled compounds. This makes it particularly valuable in research settings where understanding metabolic pathways is crucial .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

281.36 g/mol

IUPAC Name

8-oxido-8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one

InChI

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D

InChI Key

PEYJGEWJSVTMEN-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2(CCC3(CC2)CNC(=O)O3)[O-])[2H])[2H]

Canonical SMILES

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-]

Origin of Product

United States

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